N-Methylformanilide

Description

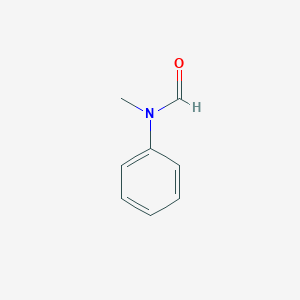

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-phenylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-9(7-10)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKUXBYRTXDNIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059089 | |

| Record name | Formamide, N-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; mp = 9-13 deg C; [Alfa Aesar MSDS] | |

| Record name | N-Methylformanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | N-Methylformanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-61-8 | |

| Record name | N-Methylformanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formamide, N-methyl-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylformanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N-methyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formamide, N-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylformanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methylformanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D8E5U4HSE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Methylformanilide (CAS 93-61-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of N-Methylformanilide (CAS 93-61-8), a versatile organic compound utilized in a range of chemical syntheses. The information is presented to support laboratory research and development activities, with a focus on clarity and practical application.

Core Physical and Chemical Properties

N-Methylformanilide is a clear, colorless to light yellow liquid at room temperature.[1][2] It is recognized for its utility as a formylating reagent and as a solvent in various chemical reactions.[2] The key physicochemical data for N-Methylformanilide are summarized in the tables below.

General Properties

| Property | Value | Reference(s) |

| CAS Number | 93-61-8 | [3] |

| Molecular Formula | C₈H₉NO | [4] |

| Molecular Weight | 135.16 g/mol | [5] |

| Appearance | Clear colorless to yellow liquid | [4][6] |

Physical Properties

| Property | Value | Conditions | Reference(s) |

| Melting Point | 8 - 14 °C | [3][6][7] | |

| Boiling Point | 243 - 244 °C | 1013 hPa | [3][6] |

| Density | 1.095 g/cm³ | 20 °C | [3] |

| 1.095 g/mL | 25 °C | [5][6] | |

| Solubility in Water | 10.3 g/L | [3][6] | |

| Immiscible | [6] | ||

| Vapor Pressure | 2.66 Pa | 25 °C | [3][8] |

| Refractive Index | 1.561 | n20/D | [5][6] |

| Flash Point | 126 - 127 °C | Closed Cup | [8][9] |

| 260 °F | [6] | ||

| pH | 3.5 - 5.5 | Saturated aqueous solution, 20°C | [3][8] |

Experimental Protocols

Determination of Melting Point

The melting point of an organic solid can be determined by heating a small sample in a capillary tube within a calibrated apparatus and observing the temperature range from the onset to the completion of melting.[1]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital Meltemp apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

A small amount of the finely powdered solid is packed into a capillary tube to a height of 1-2 mm.

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the heating bath (e.g., mineral oil in a Thiele tube).

-

The bath is heated slowly and uniformly, at a rate of about 1-2°C per minute near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[9]

Determination of Boiling Point

The boiling point is determined by heating the liquid and measuring the temperature at which its vapor pressure equals the atmospheric pressure. For small quantities, a micro or mini-scale method is employed.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube or oil bath)

Procedure:

-

A small volume of the liquid is placed in a test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer and heated in a bath.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

Determination of Density

The density of a liquid is determined by measuring the mass of a known volume of the substance.

Apparatus:

-

Graduated cylinder or pycnometer

-

Analytical balance

Procedure:

-

The mass of a clean, dry graduated cylinder is accurately measured.

-

A specific volume of the liquid is carefully added to the graduated cylinder, and the volume is recorded.

-

The mass of the graduated cylinder containing the liquid is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume.[11][12]

Determination of Solubility

The solubility of an organic compound in water is determined by observing the formation of a homogeneous solution when the solute is mixed with the solvent.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rod

Procedure:

-

A small, measured amount of the organic compound (e.g., 25 mg of solid or 0.05 mL of liquid) is placed in a test tube.

-

A small volume of water (e.g., 0.75 mL) is added in portions.

-

The mixture is vigorously shaken or stirred after each addition.

-

The compound is considered soluble if it completely dissolves to form a clear solution. The solubility can be quantified by determining the maximum amount of solute that dissolves in a given volume of solvent at a specific temperature.[13]

Determination of Flash Point

The flash point is determined using a closed cup apparatus, which simulates a closed environment where vapors can accumulate. The ASTM D93 standard test method using a Pensky-Martens closed-cup tester is a common procedure.[5][7]

Apparatus:

-

Pensky-Martens closed-cup apparatus

-

Thermometer

-

Ignition source

Procedure:

-

The test cup is filled with the sample to the specified level.

-

The lid is placed on the cup, and the apparatus is assembled.

-

The sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the stirring is stopped, and an ignition source is applied to the opening in the lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[6][8]

Synthesis of N-Methylformanilide

A common and effective method for the synthesis of N-Methylformanilide is the reaction of N-methylaniline with formic acid, with the azeotropic removal of water using a solvent like toluene (B28343).[3]

Reactants:

-

N-methylaniline

-

Formic acid (85-90%)

-

Toluene

Apparatus:

-

Round-bottom flask

-

Distillation column

-

Condenser

-

Receiving flask

-

Heating mantle

Procedure:

-

In a 3-liter round-bottom flask, 321 g (3 moles) of N-methylaniline, 300 g of formic acid (85–90%), and 1.8 L of toluene are combined.[3]

-

The flask is fitted with a distillation column and a condenser set for downward distillation.

-

The solution is heated and distilled slowly. The toluene-water azeotrope distills at a vapor temperature of 87–88 °C.[3]

-

Distillation is continued until all the water has been removed, which is indicated by a rise in the vapor temperature to 108–110 °C. This typically takes 5–6 hours, and approximately 1.5 L of toluene is collected.[3]

-

The remaining residue is then transferred to a modified Claisen flask for purification.

-

The product is purified by vacuum distillation, collecting the fraction that boils at 114–121 °C at 8 mm Hg.[3]

Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to the study of N-Methylformanilide.

Caption: Workflow for the synthesis of N-Methylformanilide.

Caption: Logical flow for determining physical properties.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. homesciencetools.com [homesciencetools.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scimed.co.uk [scimed.co.uk]

- 5. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 6. store.astm.org [store.astm.org]

- 7. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 8. precisionlubrication.com [precisionlubrication.com]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 12. wjec.co.uk [wjec.co.uk]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Profile of N-Methylformanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-Methylformanilide, a versatile compound utilized in various chemical syntheses. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Chemical Structure

N-Methylformanilide (CAS No. 93-61-8) is an organic compound with the molecular formula C₈H₉NO.[1][2][3][4] Its structure consists of a formamide (B127407) group attached to an N-methylaniline moiety.

Caption: Chemical structure of N-Methylformanilide.

Spectroscopic Data

The following tables summarize the key spectroscopic data for N-Methylformanilide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Predicted values | ||

| 3.29 | s | N-CH₃ |

| 7.18 - 7.45 | m | Aromatic-H |

| 8.35 | s | CHO |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 32.5 | N-CH₃ |

| 120.7 | Aromatic C-H |

| 125.1 | Aromatic C-H |

| 129.6 | Aromatic C-H |

| 141.2 | Aromatic C-N |

| 162.8 | C=O |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch |

| ~1670 | Strong | C=O stretch (amide) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1400 | Medium | C-N stretch |

| ~750, ~690 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 135 | High | [M]⁺ (Molecular Ion) |

| 106 | High | [M - CHO]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 20-50 mg of N-Methylformanilide.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.[4][5]

-

Transfer the solution to a 5 mm NMR tube.[6]

Instrumentation and Data Acquisition:

-

Instrument: A standard NMR spectrometer (e.g., Bruker, 400 MHz or higher).

-

¹H NMR:

-

Acquire a 1D proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Infrared (IR) Spectroscopy

Sample Preparation (Liquid Film Method):

-

Place a small drop of neat N-Methylformanilide onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[9]

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.[9][10]

-

Mount the sandwiched plates in the sample holder of the FTIR spectrometer.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing:

-

Acquire a background spectrum of the clean, empty salt plates.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of N-Methylformanilide in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 10-100 µg/mL).[11]

-

Transfer the solution to a GC autosampler vial.[11]

Instrumentation and Data Acquisition:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Gas Chromatography (GC) Conditions (Typical):

-

Injector Temperature: 250-280 °C.[12]

-

Column: A non-polar capillary column (e.g., DB-5MS or equivalent).[12]

-

Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature of 250-300 °C.

-

Carrier Gas: Helium at a constant flow rate.[12]

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Processing:

-

The instrument software will generate a total ion chromatogram (TIC) and mass spectra for the eluting peaks.

-

Identify the peak corresponding to N-Methylformanilide based on its retention time and compare the acquired mass spectrum with a reference library or the expected fragmentation pattern.

-

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of N-Methylformanilide.

Caption: A generalized workflow for the spectroscopic analysis of N-Methylformanilide.

References

- 1. N-Methylformanilide | C8H9NO | CID 66737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-methylformanilide - Wikidata [wikidata.org]

- 3. Formamide, N-methyl-N-phenyl- [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. benchchem.com [benchchem.com]

- 7. 1D liquid-state NMR experiments [researchpark.spbu.ru]

- 8. chem.uiowa.edu [chem.uiowa.edu]

- 9. eng.uc.edu [eng.uc.edu]

- 10. researchgate.net [researchgate.net]

- 11. uoguelph.ca [uoguelph.ca]

- 12. waters.com [waters.com]

Synthesis of N-Methylformanilide from N-Methylaniline and Formic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-methylformanilide from N-methylaniline and formic acid. This reaction is a fundamental N-formylation process with applications in the production of valuable intermediates for pharmaceuticals, dyes, and other specialty chemicals. This document details the core synthetic methodologies, presents quantitative data in a comparative format, and provides detailed experimental protocols.

Introduction

N-methylformanilide is a versatile chemical intermediate and a key reagent in Vilsmeier-Haack reactions, which are instrumental in the formylation of aromatic compounds. The synthesis from N-methylaniline and formic acid is a direct and widely used method. The core of this reaction is the dehydration of an intermediate formed between the amine and the carboxylic acid to yield the corresponding amide. This guide explores various experimental approaches to maximize the yield and purity of N-methylformanilide.

Reaction Pathway and Mechanism

The synthesis of N-methylformanilide from N-methylaniline and formic acid proceeds through a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of N-methylaniline attacks the electrophilic carbonyl carbon of formic acid. This is followed by the elimination of a water molecule to form the final N-methylformanilide product. The overall reaction is an equilibrium process, and therefore, the removal of water is crucial to drive the reaction towards the product side and achieve high yields.[1][2]

dot

Caption: General reaction pathway for the synthesis of N-Methylformanilide.

Comparative Data of Synthetic Protocols

The following table summarizes quantitative data from various cited experimental protocols for the synthesis of N-methylformanilide, allowing for easy comparison of reaction conditions and outcomes.

| Parameter | Method 1: Azeotropic Distillation[3] | Method 2: Boric Acid Dehydration[1] | Method 3: Isotopic Labeling Synthesis[4] |

| Reactants | N-methylaniline, Formic acid (85-90%) | N-methylaniline, Formic acid (88%) | N-methylaniline, ¹³C-Formic acid |

| Solvent | Toluene (B28343) | Toluene | Toluene |

| Dehydrating Agent | Toluene (azeotropic removal) | Boric acid | Toluene (azeotropic removal via Dean-Stark) |

| Stoichiometry | 3 moles N-methylaniline, 300g Formic acid | 0.22 mol N-methylaniline, 0.26 mol Formic acid, 0.47 mol Boric acid | 0.1 mol N-methylaniline, 0.1 mol ¹³C-Formic acid |

| Reaction Temp. | Reflux (vapor temp. 87-88°C then 108-110°C) | 90-100°C | Reflux |

| Reaction Time | 5-6 hours | 4.5 hours | 4-6 hours |

| Yield | 93-97% | >99% conversion, 91.9% overall yield | Not specified, but expected to be high |

| Purification | Vacuum distillation | Filtration and direct use or distillation | Washes, extraction, and vacuum distillation or chromatography |

| Boiling Point | 114-121°C at 8 mmHg | 80-90°C at 7 mmHg | 118-122°C at 10 mmHg |

| Refractive Index | n²⁹D 1.553–1.555 | Not specified | Not specified |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Method 1: Synthesis using Azeotropic Distillation with Toluene

This protocol is a classic and high-yielding method that relies on the azeotropic removal of water using toluene.[3]

Apparatus:

-

3 L round-bottomed flask

-

Indented column (approx. 3 ft)

-

Condenser set for downward distillation

-

Modified Claisen flask for vacuum distillation

Reagents:

-

N-methylaniline: 321 g (3 moles)

-

Formic acid (85–90%): 300 g

-

Toluene: 1.8 L

Procedure:

-

Combine N-methylaniline, formic acid, and toluene in the 3 L round-bottomed flask.

-

Heat the mixture and distill slowly. The initial vapor temperature will be around 87–88°C as the toluene-water azeotrope distills.

-

Continue the distillation until the vapor temperature rises to 108–110°C, indicating that most of the water has been removed. This typically takes 5-6 hours, and approximately 1.5 L of toluene will be collected.

-

Separate the water layer from the distillate, which will amount to 140–150 mL.

-

Transfer the residue to a modified Claisen flask and perform vacuum distillation.

-

Collect the fraction boiling at 114–121°C/8 mm Hg.

Expected Yield: 380–393 g (93–97%) of N-methylformanilide.

dot

Caption: Experimental workflow for azeotropic synthesis.

Method 2: Synthesis using Boric Acid as a Dehydrating Agent

This method utilizes boric acid as a chemical dewatering agent, which reacts with the water formed during the reaction to drive the equilibrium towards the product.[1]

Apparatus:

-

500 mL three-necked flask

-

Mechanical stirrer

-

Reflux condenser

Reagents:

-

Boric acid: 28 g (0.47 mol)

-

Toluene: 80 mL

-

Formic acid (88%): 14 g (containing 0.26 mol formic acid)

-

N-methylaniline: 23.3 g (0.22 mol)

Procedure:

-

In the three-necked flask, add boric acid and toluene. Reflux to remove the water from the boric acid (approximately 7.7 g of water is removed over 2 hours).

-

Cool the mixture to 90°C.

-

Add the formic acid and N-methylaniline.

-

Maintain the temperature at 90-100°C with mechanical stirring for 4.5 hours.

-

Monitor the reaction by gas chromatography until the conversion rate is greater than 99%.

-

Cool the reaction mixture to room temperature and filter to recover the boric acid (which can be reused).

-

Wash the filter residue with 20 mL of toluene.

-

The combined filtrates contain the N-methylformanilide and can be used directly for subsequent reactions or purified by distillation.

Expected Yield: A conversion rate of over 99% is reported.[1]

dot

References

N-Methylformanilide in the Vilsmeier-Haack Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Vilsmeier-Haack reaction stands as a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. While N,N-dimethylformamide (DMF) is the most commonly employed formylating agent, N-Methylformanilide offers a valuable alternative with distinct applications and advantages. This technical guide provides an in-depth exploration of the mechanism of action of N-Methylformanilide in the Vilsmeier-Haack reaction. It details the formation of the Vilsmeier reagent, the subsequent electrophilic aromatic substitution, and presents quantitative data and experimental protocols for key reactions.

Introduction

The Vilsmeier-Haack reaction, first reported by Anton Vilsmeier and Albrecht Haack, involves the formylation of a nucleophilic substrate, typically an electron-rich aromatic or heteroaromatic compound, using a substituted formamide (B127407) and a phosphorus halide, most commonly phosphorus oxychloride (POCl₃).[1] The reaction proceeds via an electrophilic intermediate known as the Vilsmeier reagent.[1] N-Methylformanilide serves as a precursor to a specific Vilsmeier reagent, which has been effectively utilized in the formylation of various substrates, notably in the synthesis of 9-anthracenecarboxaldehyde.[1]

The Core Mechanism: A Two-Stage Process

The Vilsmeier-Haack reaction using N-Methylformanilide can be dissected into two primary stages:

-

Formation of the Vilsmeier Reagent: N-Methylformanilide reacts with phosphorus oxychloride to generate the electrophilic chloroiminium salt, the active formylating species.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the corresponding aldehyde.

Stage 1: Formation of the N-Methyl-N-phenyl-chloroiminium ion (Vilsmeier Reagent)

The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of N-Methylformanilide on the electrophilic phosphorus atom of phosphorus oxychloride. This is followed by the elimination of a dichlorophosphate (B8581778) anion and subsequent attack by the released chloride ion to form the Vilsmeier reagent, a chloroiminium ion.

Caption: Formation of the Vilsmeier reagent from N-Methylformanilide and POCl₃.

Stage 2: Electrophilic Aromatic Substitution and Hydrolysis

The generated Vilsmeier reagent, being a potent electrophile, is then attacked by the electron-rich aromatic ring. This electrophilic substitution reaction proceeds through a sigma complex (Wheland intermediate). Subsequent elimination of a proton restores aromaticity, yielding an iminium salt. Finally, aqueous workup hydrolyzes the iminium salt to the corresponding aryl aldehyde.

Caption: Electrophilic aromatic substitution and hydrolysis in the Vilsmeier-Haack reaction.

Data Presentation: Quantitative Analysis

The choice of formylating agent can influence the yield of the Vilsmeier-Haack reaction. N-Methylformanilide has been shown to be particularly effective for certain substrates. The following table summarizes quantitative data for the formylation of selected aromatic compounds.

| Substrate | Formylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Anthracene (B1667546) | N-Methylformanilide | o-Dichlorobenzene | 90-95 | 1 | 84 | [2] |

| Anthracene | N,N-Dimethylformamide | o-Dichlorobenzene | Not specified | Not specified | 62.5 | [2] |

| N,N-Dimethylaniline | N-Methylformanilide-¹³C | Dichloromethane (B109758) | 0 to RT | 2-4 | 75-85 | [3] |

| β-Naphthyl ethyl ether | N-Methylformanilide | Neat | Steam bath | 6 | Not specified | [4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are protocols for the Vilsmeier-Haack reaction using N-Methylformanilide.

Synthesis of 9-Anthraldehyde (B167246)

This procedure is adapted from Organic Syntheses.[4]

Materials:

-

N-Methylformanilide (0.26 mole)

-

Phosphorus oxychloride (0.23 mole)

-

Anthracene (0.13 mole)

-

o-Dichlorobenzene (20 mL)

-

Crystalline sodium acetate (B1210297)

-

Water

Procedure:

-

Vilsmeier Reagent Formation and Reaction: In a 2-L round-bottomed flask equipped with a mechanical stirrer and reflux condenser, combine N-methylformanilide (35 g, 0.26 mole), phosphorus oxychloride (35 g, 0.23 mole), o-dichlorobenzene (20 mL), and anthracene (22.5 g, 0.13 mole).

-

Heat the mixture on a steam bath with stirring to 90–95°C over 20 minutes. The anthracene will dissolve, forming a deep red solution, and hydrogen chloride gas will evolve.

-

Continue heating for 1 hour.

-

Work-up: Cool the reaction mixture and add a solution of crystalline sodium acetate (140 g) in water (250 mL).

-

Rapidly distill the o-dichlorobenzene and most of the N-methylaniline with steam (approximately 15–20 minutes).

-

The crude 9-anthraldehyde will remain as a black oil which solidifies upon cooling.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as glacial acetic acid.

Synthesis of 4-(Dimethylamino)benzaldehyde-carbonyl-¹³C

This protocol is for the synthesis of an isotopically labeled aldehyde, demonstrating the versatility of the reaction.[3]

Materials:

-

N-Methylformanilide-carbonyl-¹³C (1.0 eq)

-

Phosphorus oxychloride (1.1 eq), freshly distilled

-

N,N-Dimethylaniline (1.0 eq), freshly distilled

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve N-Methylformanilide-carbonyl-¹³C (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 eq) dropwise.

-

Stir the mixture at 0°C for 30 minutes.

-

Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of N,N-dimethylaniline (1.0 eq) in anhydrous dichloromethane dropwise at 0°C.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.

-

Work-up and Purification: Quench the reaction by carefully adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography.

Caption: A generalized experimental workflow for the Vilsmeier-Haack reaction.

Conclusion

N-Methylformanilide is a highly effective reagent in the Vilsmeier-Haack reaction for the formylation of a range of electron-rich aromatic compounds. The mechanism, proceeding through the formation of a potent chloroiminium electrophile, allows for the efficient introduction of an aldehyde functionality. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development, enabling the practical application of this important chemical transformation. The choice between N-Methylformanilide and other formylating agents like DMF can be guided by factors such as substrate reactivity, desired yield, and reaction conditions.

References

N-Methylformanilide: An In-depth Technical Guide to Chemical Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylformanilide (NMF), a substituted amide of formic acid and N-methylaniline, serves as a crucial intermediate and reagent in various chemical syntheses, including in the pharmaceutical and dye industries. A thorough understanding of its chemical stability and degradation pathways is paramount for ensuring the quality, safety, and efficacy of products derived from it. This technical guide provides a comprehensive overview of the stability of N-Methylformanilide under various stress conditions and delineates its primary degradation pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing stable formulations, predicting degradation products, and developing robust analytical methods.

Chemical Stability Profile

N-Methylformanilide is a relatively stable compound under standard storage conditions, typically stored below +30°C.[1] However, its stability is significantly influenced by environmental factors such as pH, temperature, and light. Forced degradation studies are essential to elucidate the intrinsic stability of the molecule and to identify potential degradation products that may form under stress conditions.[2][3]

Hydrolytic Stability

The amide linkage in N-Methylformanilide is susceptible to hydrolysis, a reaction catalyzed by both acids and bases. The rate of hydrolysis is highly dependent on the pH of the solution.

Degradation Pathway: Under both acidic and basic conditions, the primary hydrolytic degradation pathway of N-Methylformanilide involves the cleavage of the amide bond to yield N-methylaniline and formic acid .[4]

Figure 1: General Hydrolytic Degradation Pathway of N-Methylformanilide.

Oxidative Stability

Oxidative degradation can be a significant pathway for N-Methylformanilide, particularly in the presence of oxidizing agents or under conditions that promote the formation of reactive oxygen species.

Potential Degradation Pathways: While specific studies on the oxidative degradation of N-Methylformanilide are limited, related compounds like N-methyl-N-formylhydrazine and N-methylpyrrolidone undergo oxidation to form various products.[4][5] For N-Methylformanilide, potential oxidative pathways could involve:

-

N-dealkylation and N-deformylation: Cleavage of the N-methyl or N-formyl group.

-

Hydroxylation: Introduction of hydroxyl groups onto the aromatic ring or the methyl group.

-

N-oxidation: Formation of an N-oxide derivative.

The use of hydrogen peroxide (H₂O₂) is a common approach in forced degradation studies to simulate oxidative stress.[6]

Figure 2: Potential Oxidative Degradation Pathways of N-Methylformanilide.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of N-Methylformanilide. The extent of degradation depends on the wavelength and intensity of the light source.[2]

Potential Degradation Pathways: Studies on the photolysis of the related compound N-methylformamide at 193 nm have identified several primary dissociation channels, including the formation of radicals (HCO + NHCH₃) and molecular products (CO + CH₃NH₂).[7][8] It is plausible that N-Methylformanilide could undergo similar photochemical reactions, leading to a complex mixture of degradation products. The determination of the photodegradation quantum yield is crucial for assessing the photostability of the molecule.[9]

References

- 1. scispace.com [scispace.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 6. Development and Validation of Stability-Indicating HPLC Methods for the Estimation of Lomefloxacin and Balofloxacin Oxidation Process under ACVA, H2O2, or KMnO4 Treatment. Kinetic Evaluation and Identification of Degradation Products by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. par.nsf.gov [par.nsf.gov]

N-Methylformanilide: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Structure and Polarity

N-Methylformanilide (CAS No. 93-61-8) is a polar aprotic molecule.[1] Its structure, featuring a phenyl group, a nitrogen atom, and a formyl group, imparts a significant dipole moment. This inherent polarity is the primary determinant of its solubility behavior, generally following the principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents.

Qualitative Solubility Profile

N-Methylformanilide is widely reported to be soluble in most organic solvents. However, it is immiscible with water.[1] Based on its polar aprotic nature and recommendations for its use as a solvent in applications like NMR spectroscopy, a qualitative solubility profile can be summarized.[1]

Table 1: Qualitative Solubility of N-Methylformanilide in Common Organic Solvent Classes

| Solvent Class | Representative Solvents | Qualitative Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Readily Soluble / Miscible | As a polar aprotic compound, NMF interacts favorably with other polar aprotic solvents through dipole-dipole interactions. Its successful use in deuterated versions of these solvents for NMR spectroscopy supports high solubility.[1] |

| Halogenated | Dichloromethane, Chloroform | Readily Soluble / Miscible | These solvents have sufficient polarity to dissolve NMF. Chloroform-d is a recommended initial solvent for NMR studies of NMF, indicating good solubility.[1] |

| Alcohols (Polar Protic) | Methanol, Ethanol | Soluble | The polarity of alcohols allows for favorable interactions with NMF. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | While less polar than NMF, the presence of the phenyl ring in NMF allows for favorable π-stacking interactions with aromatic solvents. Benzene-d6 has been noted as a potential, though not ideal, NMR solvent.[1] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately to Sparingly Soluble | Ethers are less polar than NMF, which may limit solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Sparingly Soluble to Immiscible | The significant difference in polarity between NMF and nonpolar aliphatic solvents results in poor solubility. |

Disclaimer: This table is based on general principles of solubility and inferred data. For precise applications, experimental verification is strongly recommended.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield a tabulated set of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for N-Methylformanilide in a wide range of organic solvents. Most sources either state its general solubility qualitatively or provide a value for its limited solubility in water. Therefore, for applications requiring precise concentrations, the experimental determination of solubility is essential.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for determining the solubility of N-Methylformanilide in a specific organic solvent using the widely accepted shake-flask method, which is considered a reliable technique for measuring equilibrium solubility.

Objective: To quantitatively determine the solubility of N-Methylformanilide in a selected organic solvent at a specified temperature.

Materials:

-

N-Methylformanilide (high purity)

-

Selected organic solvent (analytical grade, dry)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Vials with airtight caps

-

Calibrated analytical instrument (e.g., UV-Vis Spectrophotometer, Gas Chromatograph with a suitable detector, or High-Performance Liquid Chromatograph).

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of N-Methylformanilide in the chosen solvent of known concentrations. These will be used to create a calibration curve for the analytical instrument.

-

Sample Preparation:

-

Add a known volume of the organic solvent to several vials.

-

Add an excess amount of N-Methylformanilide to each vial. The presence of undissolved NMF is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours, depending on the solvent and agitation speed. It is advisable to test multiple time points to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker.

-

Allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess N-Methylformanilide to settle.

-

To ensure complete separation of the undissolved solute, centrifuge the vials at a high speed.

-

-

Sample Extraction and Dilution:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette or syringe. It is critical not to disturb the undissolved layer. For added certainty, a syringe filter can be used during extraction.

-

Accurately dilute the extracted aliquot with a known volume of the pure solvent to bring the concentration into the linear range of the pre-calibrated analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using the chosen analytical method (e.g., UV-Vis, GC, HPLC).

-

Using the calibration curve generated from the standard solutions, determine the concentration of N-Methylformanilide in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The logical steps of the experimental protocol for determining the solubility of N-Methylformanilide are illustrated in the following diagram.

Caption: A flowchart of the key steps in the experimental determination of solubility.

References

An In-depth Technical Guide to the Reaction Kinetics and Thermodynamics of N-Methylformanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reaction kinetics and thermodynamics of N-Methylformanilide. The information presented herein is intended to support research and development activities where this compound is utilized as a reagent, intermediate, or solvent.

Thermodynamic Properties of N-Methylformanilide

Understanding the thermodynamic landscape of N-Methylformanilide is crucial for predicting reaction spontaneity, equilibrium positions, and for process design and scale-up. Key thermodynamic parameters for the formation and hydration of N-Methylformanilide have been investigated.

A significant thermodynamic study focused on the hydration of N-Methylformanilide, which is the reverse of its formation from formic acid and N-methylaniline. The heat of formation of N-Methylformanilide was determined by measuring the equilibrium constant for its formation in aqueous solution at various temperatures. This allows for the calculation of other thermodynamic properties associated with its reactions.

Table 1: Thermodynamic Data for N-Methylformanilide

| Parameter | Value | Conditions | Reference |

| Heat of Formation (ΔHf°) | -23.1 ± 1.2 kcal/mol | Aqueous solution | [1] |

| Free Energy of Formation of the Tetrahedral Intermediate in Hydrolysis (ΔGf°) | Calculated | Aqueous solution | [1] |

Reaction Kinetics of N-Methylformanilide

The study of reaction kinetics provides insights into the rates and mechanisms of chemical transformations involving N-Methylformanilide. A primary focus of kinetic studies on this and related compounds has been its hydrolysis under both acidic and alkaline conditions.

Hydrolysis of N-Methylformanilide

The hydrolysis of N-Methylformanilide, yielding formic acid and N-methylaniline, is a reaction of significant interest. The rate of this reaction is highly dependent on pH and temperature.

Acid-Catalyzed Hydrolysis:

In acidic solutions, the hydrolysis of formanilides generally proceeds via the AAC2 mechanism. The reaction rate is proportional to the hydronium ion concentration. For N-methylformanilide, the N-methyl group influences the electronic and steric environment of the amide bond, affecting the rate of hydrolysis compared to unsubstituted formanilide.

Base-Catalyzed Hydrolysis:

Under alkaline conditions, the hydrolysis of formanilides follows a modified BAC2 mechanism. The reaction kinetics can be complex, sometimes showing mixed first and second-order dependence on the hydroxide (B78521) ion concentration. For the alkaline hydrolysis of N-methylformanilide, the rate-determining step is the cleavage of the C-N bond within the tetrahedral intermediate.[1]

Table 2: Kinetic Data for the Hydrolysis of Amides (General and Related Compounds)

| Amide | Condition | Activation Energy (Ea) | Rate Constant (k) | Reference |

| General Amides | Base-catalyzed | 21 kJ/mol | Not specified | [2] |

| General Amides | Acid-catalyzed | 31 kJ/mol | Not specified | [2] |

| Formamide (B127407) | Base-catalyzed | 17.9 ± 0.2 kcal/mol (ΔH‡) | Not specified | [3] |

| Formamide | Acid-catalyzed | 17.0 ± 0.4 kcal/mol (ΔH‡) | Not specified | [3] |

Note: The data for general amides and formamide are provided for comparative purposes to contextualize the reactivity of N-Methylformanilide.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. The following sections outline methodologies for key experiments related to the study of N-Methylformanilide kinetics and thermodynamics.

Protocol for Kinetic Study of Amide Hydrolysis

This protocol is a generalized procedure for determining the rate of hydrolysis of N-Methylformanilide under acidic or basic conditions.

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of N-Methylformanilide.

Materials:

-

N-Methylformanilide

-

Hydrochloric acid (or other suitable acid) or Sodium hydroxide (or other suitable base) of known concentration

-

Constant temperature bath

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Quenching solution (e.g., a buffer to neutralize the acid or base catalyst)

Procedure:

-

Preparation of Solutions: Prepare stock solutions of N-Methylformanilide and the acid or base catalyst in a suitable solvent (e.g., water or a mixed aqueous-organic solvent system).

-

Temperature Equilibration: Place the reactant solutions in a constant temperature bath to reach the desired reaction temperature.

-

Reaction Initiation: Initiate the reaction by mixing the N-Methylformanilide solution with the catalyst solution. Start a timer immediately.

-

Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot by adding it to a predetermined volume of a quenching solution.

-

Analysis: Analyze the quenched samples to determine the concentration of N-Methylformanilide remaining or the concentration of a product formed. This can be done using UV-Vis spectrophotometry by monitoring the change in absorbance at a specific wavelength, or by HPLC for more complex mixtures.

-

Data Analysis: Plot the natural logarithm of the concentration of N-Methylformanilide versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k).

Protocol for Synthesis of N-Methylformanilide

Several methods for the synthesis of N-Methylformanilide have been reported. The following is a common laboratory-scale procedure.

Objective: To synthesize N-Methylformanilide from N-methylaniline and formic acid.

Materials:

-

N-methylaniline

-

Formic acid (85-90%)

-

Round-bottomed flask

-

Distillation apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a distillation apparatus, combine N-methylaniline, formic acid, and toluene.

-

Azeotropic Distillation: Heat the mixture to reflux. The toluene forms an azeotrope with the water produced during the reaction, which is then removed by distillation.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the temperature of the vapor and collecting the distillate. The reaction is typically complete when the temperature of the vapor rises to that of boiling toluene.

-

Workup: After the reaction is complete, cool the mixture and transfer it to a separatory funnel. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted formic acid.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the toluene under reduced pressure using a rotary evaporator. The crude N-Methylformanilide can be further purified by vacuum distillation.

Visualizations

Diagrams are provided to illustrate key concepts and workflows related to the study of N-Methylformanilide.

Conclusion

This technical guide has summarized key kinetic and thermodynamic data for N-Methylformanilide, with a focus on its hydrolysis. While specific kinetic parameters for N-Methylformanilide are not extensively tabulated in the literature, the provided information on related compounds and the detailed experimental protocols offer a solid foundation for researchers. The thermodynamic data on its heat of formation is valuable for process chemistry and reaction design. Further experimental work is encouraged to populate a more comprehensive kinetic dataset for this versatile compound.

References

N-Methylformanilide: A Versatile Formylating Agent for Exploratory Reactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Methylformanilide (NMF) has emerged as a significant reagent in organic synthesis, primarily valued for its role as a formylating agent. Its application spans a variety of reactions, most notably the Vilsmeier-Haack reaction, offering a valuable alternative to the more commonly used N,N-dimethylformamide (DMF). This technical guide provides a comprehensive overview of the use of N-Methylformanilide in formylation reactions, detailing experimental protocols, presenting comparative data, and illustrating key reaction pathways. This document is intended to serve as a practical resource for researchers and professionals in the fields of chemical research and drug development, aiding in the exploration of novel synthetic routes.

Introduction to N-Methylformanilide as a Formylating Agent

N-Methylformanilide is a monosubstituted formamide (B127407) that serves as an effective source of the formyl group (CHO) in various chemical transformations.[1][2][3] It is particularly recognized for its application in the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] The Vilsmeier reagent, the active electrophile in this reaction, is generated in situ from a substituted amide like N-Methylformanilide and a halogenating agent, typically phosphorus oxychloride (POCl₃).[5][7] While DMF is a more common choice, N-Methylformanilide presents distinct characteristics that can be advantageous in specific synthetic contexts.

The utility of N-Methylformanilide extends to the formylation of a range of substrates, including activated aromatic hydrocarbons, phenols, and indoles.[5][8] Furthermore, its reactions with organometallic reagents such as Grignard and organolithium compounds provide pathways to aldehydes and ketones.[9][10]

The Vilsmeier-Haack Reaction: The Core Application

The Vilsmeier-Haack reaction is a cornerstone of formylation chemistry, enabling the introduction of a formyl group onto electron-rich aromatic rings.[4][6] The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, which then acts as the electrophile in an electrophilic aromatic substitution reaction.[5]

Mechanism of the Vilsmeier-Haack Reaction

The reaction mechanism involves two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the aromatic substrate.

Caption: General mechanism of the Vilsmeier-Haack reaction.

Comparison with N,N-Dimethylformamide (DMF)

While both N-Methylformanilide and DMF are effective in the Vilsmeier-Haack reaction, they can exhibit differences in reactivity and selectivity. The choice between the two often depends on the specific substrate and desired outcome. In some cases, N-Methylformanilide has been reported to provide better yields or regioselectivity.[11]

Formylation of Various Substrates

N-Methylformanilide has been successfully employed in the formylation of a diverse range of organic compounds.

Formylation of Aromatic Hydrocarbons

Electron-rich aromatic hydrocarbons are excellent substrates for formylation using the N-Methylformanilide/POCl₃ system. For instance, anthracene (B1667546) can be formylated at the 9-position to yield 9-anthracenecarboxaldehyde.[5]

| Substrate | Product | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |

| Anthracene | 9-Anthracenecarboxaldehyde | NMF, POCl₃ | o-Dichlorobenzene | 95 | 85 | [12] |

| Pyrene | Pyrene-3-aldehyde | NMF, POCl₃ | o-Dichlorobenzene | 95 | 90 | [12] |

| 3,4-Benzpyrene | 3,4-Benzpyrene-5-aldehyde | NMF, POCl₃ | o-Dichlorobenzene | 95 | 90 | [12] |

| 1,2-Benzanthracene | 1,2-Benzanthracene-10-aldehyde | NMF, POCl₃ | o-Dichlorobenzene | 95 | 64 | [12] |

Formylation of Phenols

Phenols, being highly activated aromatic systems, readily undergo formylation. The reaction typically occurs at the ortho- and para-positions relative to the hydroxyl group.

| Substrate | Product | Reagents | Conditions | Yield (%) | Reference |

| Phenol | p-Hydroxybenzaldehyde | NMF, POCl₃ | Varies | Moderate | [13] |

| Resorcinol | 2,4-Dihydroxybenzaldehyde | NMF, POCl₃ | Varies | Good |

Formylation of Indoles

The C3-position of the indole (B1671886) ring is particularly susceptible to electrophilic attack, making it a prime target for Vilsmeier-Haack formylation. This reaction is a key step in the synthesis of many biologically active indole alkaloids.[8] Recent developments have also explored metal-free, iodide-catalyzed methods for the C3-formylation of indoles using N-methylaniline, a related compound, as the formyl source.[8][14]

| Substrate | Product | Reagents | Conditions | Yield (%) | Reference |

| Indole | Indole-3-carboxaldehyde | NMF, POCl₃ | Varies | Good | [15] |

| Substituted Indoles | C3-Formylated Indoles | N-methylaniline, nBu₄NI, PivOH | DMSO, 80 °C | 42-82 | [8] |

Reactions with Organometallic Reagents

N-Methylformanilide can react with potent nucleophiles like Grignard and organolithium reagents to afford aldehydes. This provides an alternative to the use of Weinreb amides for ketone synthesis.[9][10] The initial addition of the organometallic reagent to the carbonyl group of N-Methylformanilide forms a tetrahedral intermediate which, upon aqueous workup, yields the corresponding aldehyde.

Caption: General scheme for the reaction of N-Methylformanilide with organometallic reagents.

| Organometallic Reagent | Substrate | Product | Conditions | Yield (%) |

| Phenylmagnesium Bromide | N-Methylformanilide | Benzaldehyde | THF, then H₃O⁺ | Moderate |

| n-Butyllithium | N-Methylformanilide | Pentanal | Diethyl ether, then H₃O⁺ | Moderate |

Experimental Protocols

The following are generalized experimental protocols for formylation reactions using N-Methylformanilide. Researchers should adapt these procedures based on the specific substrate and scale of the reaction.

General Procedure for Vilsmeier-Haack Formylation of an Aromatic Hydrocarbon

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride tube, place N-Methylformanilide (1.2 eq.) and a suitable solvent (e.g., o-dichlorobenzene).

-

Vilsmeier Reagent Formation: Cool the flask in an ice bath and add phosphorus oxychloride (1.1 eq.) dropwise with stirring. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Reaction with Substrate: Add the aromatic hydrocarbon (1.0 eq.) to the reaction mixture. The reaction may be exothermic.

-

Reaction Progression: Heat the reaction mixture to the desired temperature (e.g., 70-95 °C) and monitor the reaction progress by TLC.

-

Workup: After completion, cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium acetate (B1210297) or sodium hydroxide (B78521) solution) until the pH is neutral.

-

Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[7]

Caption: Workflow for a typical Vilsmeier-Haack formylation.

Safety and Handling

N-Methylformanilide is a chemical that requires careful handling. It is irritating to the eyes, respiratory system, and skin.[16] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[16][17] All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with plenty of water and seek medical attention.[16][17] Store N-Methylformanilide in a cool, dry, and well-ventilated area away from incompatible substances.[16]

Conclusion

N-Methylformanilide is a valuable and versatile formylating agent with significant applications in organic synthesis, particularly in the Vilsmeier-Haack reaction. It offers a viable, and in some cases superior, alternative to DMF for the formylation of a wide array of substrates including aromatic hydrocarbons, phenols, and indoles. Its utility in reactions with organometallic reagents further broadens its synthetic potential. This guide provides a foundational understanding and practical protocols to encourage the exploration of N-Methylformanilide in the development of novel synthetic methodologies. As with any chemical reagent, a thorough understanding of its reactivity and adherence to strict safety protocols are paramount for its successful and safe implementation in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 8. nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. sioc.ac.cn [sioc.ac.cn]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. chemicalbook.com [chemicalbook.com]

N-Methylformanilide synthesis and characterization techniques

An In-depth Technical Guide to the Synthesis and Characterization of N-Methylformanilide

N-Methylformanilide (NMF) is a versatile organic compound with significant applications as a solvent, a reagent in Vilsmeier-Haack reactions, and an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3][4] Its utility in facilitating complex chemical reactions and its role as a building block for intricate molecular structures make it a compound of high interest to researchers, scientists, and professionals in drug development.[4] This guide provides a comprehensive overview of the primary synthesis routes and characterization techniques for N-Methylformanilide, complete with detailed experimental protocols and data presented for clarity and comparison.

Synthesis of N-Methylformanilide

The synthesis of N-Methylformanilide can be achieved through several methods, most commonly involving the formylation of N-methylaniline. The choice of method often depends on factors such as desired yield, purity, scale, and available reagents.

Formylation of N-Methylaniline with Formic Acid

This is one of the most common and efficient methods for preparing N-Methylformanilide. The reaction involves the dehydration of N-methylaniline and formic acid, with the water produced being removed azeotropically to drive the reaction to completion.[5]

Reaction: C₆H₅NH(CH₃) + HCOOH → C₆H₅N(CH₃)CHO + H₂O

Experimental Protocol: A detailed procedure for this synthesis is well-documented in Organic Syntheses.[5]

-

Reaction Setup: In a 3-liter round-bottomed flask equipped with a distillation column and a condenser set for downward distillation, combine 321 g (3 moles) of N-methylaniline, 300 g of 85-90% formic acid, and 1.8 L of toluene (B28343).[5] The toluene acts as an azeotropic agent to remove water.[5] Alternatively, benzene (B151609) can be used with a Dean-Stark apparatus to return the organic solvent to the flask.[5]

-

Reaction: The solution is heated and distilled slowly. The water-toluene azeotrope will distill at 87–88°C.[5] Continue the distillation for 5-6 hours until the temperature of the vapor rises to 108–110°C, indicating that all the water has been removed.[5]

-

Work-up and Purification: After cooling, the remaining residue is transferred to a modified Claisen flask. The product is then purified by vacuum distillation, collecting the fraction that boils at 114–121°C/8 mm Hg.[5]

This method typically yields 380–393 g (93–97%) of N-Methylformanilide.[5]

Other Synthetic Methods

Several other methods for the synthesis of N-Methylformanilide have been reported, offering alternative routes that may be suitable for specific laboratory or industrial contexts.

-

From N-methylaniline and Formamide (B127407): N-Methylformanilide can be obtained by heating N-methylaniline with formamide in a glacial acetic acid solution, with reported yields of 67.5%.[5]

-

Catalytic N-formylation: A method involving the reaction of N-methylaniline with CO₂ and H₂ in the presence of a Ruthenium-based catalyst (Ru/MOF-808(Zr)) has been described.[6] This reaction, conducted at 200°C under 3.2 MPa pressure for 8 hours, resulted in a 68.25% conversion of N-methylaniline with a 98.31% selectivity for N-Methylformanilide.[6]

-

From N-formylaniline and Dimethyl Sulfate (B86663): This method involves the methylation of N-formylaniline using dimethyl sulfate in the presence of a potassium hydroxide (B78521) solution, with the temperature controlled below 15°C.[7] The yield for this process is approximately 90%.[7]

Summary of Synthesis Data

| Method | Reactants | Reagents/Catalyst | Conditions | Yield | Reference |

| Formylation with Formic Acid | N-Methylaniline, Formic Acid | Toluene | Reflux, 5-6 hours | 93-97% | [5] |

| Formylation with Formamide | N-Methylaniline, Formamide | Glacial Acetic Acid | Heating | 67.5% | [5] |

| Catalytic N-formylation | N-Methylaniline, CO₂, H₂ | 4.65wt% Ru/MOF-808(Zr) | 200°C, 3.2 MPa, 8 hours | 98.31% selectivity | [6] |

| Methylation of N-formylaniline | N-formylaniline, Dimethyl Sulfate | Potassium Hydroxide | < 15°C | ~90% | [7] |

Characterization of N-Methylformanilide

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized N-Methylformanilide. A combination of spectroscopic and physical property measurements is typically employed.

Diagram of Synthesis and Characterization Workflow

The general process for synthesizing and subsequently characterizing N-Methylformanilide is depicted below.

Physical Properties

N-Methylformanilide is a clear, colorless to pale yellow liquid at room temperature.[3][7] Its key physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO | [2] |

| Molecular Weight | 135.16 g/mol | [8] |

| Boiling Point | 243-244 °C (at 1013 hPa) | [2] |

| Melting Point | 8-13 °C | [2] |

| Density | 1.095 g/cm³ (at 20 °C) | |

| Refractive Index (n²⁰/D) | 1.561 | [2] |

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure of N-Methylformanilide.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of N-Methylformanilide. Isotopically labeled N-Methylformanilide-carbonyl-¹³C is also used as a probe in ¹³C NMR for applications like temperature calibration and mechanistic studies.[9]

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments.

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.[10]

Experimental Protocol (General):

-

Sample Preparation: Dissolve a small amount of the purified N-Methylformanilide in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

b) Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for this purpose.[8][11]

Experimental Protocol (GC-MS):

-

Sample Preparation: Dilute the N-Methylformanilide sample in a volatile organic solvent.

-

Injection: Inject the sample into the GC-MS system. The GC separates the components of the sample before they enter the mass spectrometer.

-

Ionization and Analysis: In the mass spectrometer, the sample is ionized (commonly by electron ionization - EI), and the resulting fragments are separated based on their mass-to-charge ratio (m/z).[12]

-

Data Analysis: The resulting mass spectrum shows the molecular ion peak and characteristic fragment peaks.

Key Mass Spectral Data:

-

Major Fragment Peaks (m/z): 106 (base peak), 94, 77, 66, 51, 39[11]

c) Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of N-Methylformanilide will show characteristic absorption bands for the amide carbonyl group and the aromatic ring.

Experimental Protocol (FTIR):

-

Sample Preparation: A small drop of the liquid sample can be placed between two KBr plates to form a thin film.[8]

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Data Analysis: The positions of the absorption bands (in cm⁻¹) are correlated with specific functional groups.

Diagram of Characterization Techniques

The relationship between different analytical techniques and the information they provide for characterizing N-Methylformanilide is illustrated below.

Purity Analysis

Gas chromatography (GC) is a standard method for determining the purity of N-Methylformanilide.[2]

Experimental Protocol (GC Assay):

-

Sample Preparation: Prepare a solution of N-Methylformanilide in a suitable solvent at a known concentration.

-

Injection: Inject a small volume of the solution into the gas chromatograph.

-

Separation and Detection: The sample is vaporized and travels through a capillary column, separating it from any impurities. A detector (e.g., Flame Ionization Detector - FID) measures the amount of each component as it elutes.

-

Data Analysis: The purity is calculated based on the area percentage of the N-Methylformanilide peak relative to the total area of all peaks in the chromatogram. Commercial N-Methylformanilide is typically available with a purity of ≥98.0% or higher.[13]

By employing these synthesis and characterization methodologies, researchers and drug development professionals can reliably produce and verify the quality of N-Methylformanilide for its various applications in organic synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Methylformanilide CAS#: 93-61-8 [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Page loading... [wap.guidechem.com]

- 7. chembk.com [chembk.com]

- 8. N-Methylformanilide | C8H9NO | CID 66737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. N-Methylformanilide(93-61-8) 13C NMR spectrum [chemicalbook.com]

- 11. CN101475501B - Preparation method of N-methyl formyl aniline - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. merckmillipore.com [merckmillipore.com]

N-Methylformanilide molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of N-Methylformanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylformanilide (NMF), with the chemical formula C₈H₉NO, is a versatile organic compound widely utilized as a solvent, a reagent in organic synthesis, and an intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[1][2] Its role in the Vilsmeier-Haack reaction for formylating aromatic compounds is particularly noteworthy.[2] A thorough understanding of its molecular structure and bonding is critical for optimizing reaction conditions, predicting its behavior in biological systems, and designing new molecules with desired properties. This guide provides a detailed technical overview of the structural and electronic characteristics of N-Methylformanilide.

Molecular Structure and Bonding